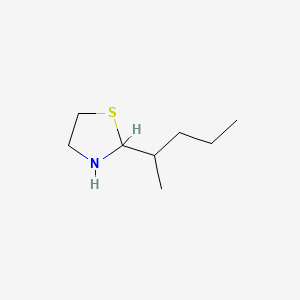

2-(1-Methylbutyl)thiazolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40790-75-8 |

|---|---|

Molecular Formula |

C8H17NS |

Molecular Weight |

159.29 g/mol |

IUPAC Name |

2-pentan-2-yl-1,3-thiazolidine |

InChI |

InChI=1S/C8H17NS/c1-3-4-7(2)8-9-5-6-10-8/h7-9H,3-6H2,1-2H3 |

InChI Key |

KEJJWLNKKYPOIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1NCCS1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Modifications of 2 1 Methylbutyl Thiazolidine and Its Derivatives

Foundational and Advanced Synthetic Approaches to the Thiazolidine (B150603) Ring System

The synthesis of the thiazolidine ring system can be achieved through various chemical transformations, ranging from classical condensation reactions to modern multicomponent strategies. These methods provide access to a wide array of thiazolidine derivatives with diverse substitution patterns.

Cyclization Reactions for Thiazolidine Core Construction

Cyclization reactions form the bedrock of thiazolidine synthesis, offering direct routes to the heterocyclic core from readily available starting materials.

A cornerstone of thiazolidine synthesis is the condensation reaction between a 1,2-aminothiol and an aldehyde. acs.orgacs.orgresearchgate.net This reaction proceeds through the formation of a thiazolidine ring and is often carried out under mild conditions. nih.gov For instance, the reaction of L-cysteine with various carbonyl compounds leads to the formation of thiazolidine derivatives. rsc.org This method is highly efficient and can be performed under physiological conditions without the need for a catalyst, making it a "click-type" reaction. rsc.org The reaction is chemoselective and produces stable thiazolidine products. rsc.org The versatility of this approach allows for the synthesis of a broad range of thiazolidine derivatives by simply varying the aldehyde and aminothiol (B82208) components.

This method has been successfully applied in the site-specific conjugation of synthetic peptides and proteins. nih.gov By converting 1,2-aminoalcohols (like serine or threonine) or vicinal cis-diols in glycoproteins to aldehydes via periodate (B1199274) oxidation, a specific site for reaction with a 1,2-aminothiol is created, leading to the formation of a stable thiazolidine linkage. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 1,2-Aminothiol | Aldehyde | Thiazolidine | Acidic conditions | nih.gov |

| L-cysteine | Carbonyl compound | Thiazolidine derivative | Not specified | rsc.org |

| 1,2-Aminothiol | Aliphatic aldehyde | Thiazolidine | Physiological pH, no catalyst | rsc.org |

Another classical and widely employed method for constructing the thiazolidine ring, specifically 2-aminothiazole (B372263) derivatives which are structurally related to thiazolidines, is the Hantzsch thiazole (B1198619) synthesis. researchgate.net This reaction involves the condensation of a thiourea (B124793) or its N-substituted derivatives with an α-halo carbonyl compound, such as an α-haloketone. nih.govresearchgate.netnih.govthieme-connect.de While this method primarily yields thiazoles, modifications and variations can lead to thiazolidinone structures. For example, the reaction of thiourea with monochloroacetic acid can produce thiazolidine-2,4-dione. mdpi.com The reaction conditions can be varied, including the use of ethanol (B145695) as a solvent and heating. researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Thiourea | α-Halo carbonyl compound | 2-Aminothiazole derivative | Ethanol, heat | researchgate.net |

| Thiourea | Monochloroacetic acid | Thiazolidine-2,4-dione | Water, microwave irradiation | mdpi.com |

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like thiazolidines from simple starting materials in a single step. acs.orgresearchgate.netnih.govnih.gov These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

One notable MCR is the Asinger reaction, which combines sulfur, ammonia, and oxo compounds to generate 3-thiazolines. nih.gov A modified, one-pot, two-step Asinger-type reaction utilizing preformed trimethylsilyl-imines has been developed to improve efficiency and tolerate a wider range of aromatic aldehydes and α-halocarbonyl compounds. nih.gov

Another example involves the one-pot condensation of an amine, an aldehyde, and mercaptoacetic acid to form 4-thiazolidinones. Microwave irradiation has been shown to significantly accelerate these reactions, reducing reaction times from hours to minutes and improving yields.

| Reactants | Product | Reaction Type | Reference |

| 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, 2-mercaptoacetic acid | Thiazolidine-4-one molecular hybrids | One-pot multicomponent reaction | nih.gov |

| Sulfur, ammonia, oxo compounds | 3-Thiazolines | Asinger reaction | nih.gov |

| Trimethylsilyl-imines, α-halocarbonyl compounds | 3-Thiazolines | Modified Asinger-type reaction | nih.gov |

| Indole-2,3-dione, amines, mercaptoacetic acid | Spiro[indole-thiazolidines] | Multicomponent condensation |

Enantioselective and Diastereoselective Synthesis of Chiral Thiazolidine Scaffolds

The development of stereoselective methods to synthesize chiral thiazolidines is of paramount importance due to the stereospecific nature of many biological interactions.

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. nih.gov In the context of thiazolidine synthesis, chiral amino acids, such as L-cysteine, serve as excellent chiral pool starting materials. acs.org The inherent chirality of L-cysteine can be transferred to the final thiazolidine product. rsc.org

The reaction of L-cysteine with aldehydes or ketones yields thiazolidine-4-carboxylic acids. rsc.org These derivatives can then undergo further stereoselective transformations to create bicyclic products with multiple stereogenic centers. rsc.org This approach provides a straightforward route to enantiomerically enriched thiazolidine scaffolds.

Organocatalytic Asymmetric Annulation Reactions

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a metal-free and often milder alternative to traditional methods. mdpi.com In the context of thiazolidine synthesis, organocatalytic asymmetric annulation reactions provide a direct route to enantioenriched thiazolidine cores.

One notable approach involves the use of bifunctional organocatalysts, such as those derived from hydroquinine (B45883) or proline, to facilitate cascade reactions. mdpi.comrsc.org For instance, a squaramide-catalyzed asymmetric N,O-acetalization/aza-Michael addition domino reaction has been developed for the construction of spirooxazolidines embedded with a pyrazolinone moiety. rsc.org This methodology, while demonstrated for oxazolidines, highlights a potential strategy that could be adapted for thiazolidine synthesis by employing analogous sulfur-containing pronucleophiles. The use of a hydroquinine-derived bifunctional squaramide catalyst was found to be highly effective, affording the desired products with good yields and high enantioselectivities. rsc.org

Another powerful organocatalytic method is the bisphosphine-catalyzed mixed double-Michael reaction. nih.govorganic-chemistry.org This strategy utilizes amino acid-derived pronucleophiles, such as β-amino thiols, as Michael donors and electron-deficient acetylenes as acceptors. nih.govorganic-chemistry.org The reaction proceeds with high diastereoselectivity under mild conditions to afford highly substituted thiazolidines. nih.govorganic-chemistry.org The mechanism is believed to involve the anchimeric assistance of the bisphosphine catalyst, which stabilizes key phosphonium (B103445) intermediates. nih.gov Diphenylphosphinopropane (DPPP) has been identified as a particularly effective catalyst for this transformation. organic-chemistry.org

These organocatalytic approaches offer significant advantages, including operational simplicity, mild reaction conditions, and the ability to generate multiple stereocenters with high control. rsc.orgorganic-chemistry.org

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis provides a versatile and efficient platform for the asymmetric synthesis of complex molecules, including thiazolidine derivatives. These methods often exhibit high levels of enantioselectivity and functional group tolerance.

A prominent example is the use of transition metal catalysts in allylic alkylation reactions. nih.gov While a broad area of research, the principles of asymmetric transition-metal-catalyzed allylic alkylations can be applied to the synthesis of chiral thiazolidines by utilizing appropriate sulfur-containing nucleophiles.

Copper-catalyzed multicomponent reactions have also proven effective for the synthesis of thiazolidin-2-imines. nih.gov A one-pot, copper-catalyzed reaction between primary amines, ketones, terminal alkynes, and isothiocyanates can produce thiazolidin-2-imines with quaternary carbon centers in good to excellent yields. nih.gov Mechanistic studies, including density functional theory (DFT) calculations, suggest that the copper(I)-catalyzed reaction proceeds via a 5-exo-dig S-cyclization of an in situ-formed propargylamine (B41283) with the isothiocyanate. nih.gov

Furthermore, palladium-catalyzed reactions have been employed in the synthesis of related heterocyclic structures. For example, the palladium-catalyzed intermolecular asymmetric diamination of 1,3-dienes has been used to generate chiral imidazolidin-2-ones with high yields and excellent enantioselectivities using a chiral pyridine-oxazoline ligand. mdpi.com This type of catalytic system could potentially be adapted for the synthesis of thiazolidine analogs.

Strategic Functionalization and Derivatization of Thiazolidine Nuclei

The ability to strategically modify the thiazolidine core is essential for fine-tuning the properties of these molecules for specific applications. Functionalization can be targeted at several positions, including the thiazolidine nitrogen, the methylene (B1212753) carbon adjacent to the sulfur, and the exocyclic group at the C-2 position.

Substituent Introduction at the Thiazolidine Nitrogen (N-3) and Methylene Carbon (C-5) Positions

The nitrogen atom at the 3-position (N-3) of the thiazolidine ring is a common site for introducing structural diversity. N-acylation or N-alkylation can be readily achieved to append various functional groups, influencing the molecule's steric and electronic properties. For instance, the synthesis of allophenylnorstatine-based peptidomimetics as HIV-1 protease inhibitors involved modifications at the N-3 position. nih.gov

The methylene carbon at the 5-position (C-5) is another key site for functionalization. The Knoevenagel condensation is a classical and effective method for introducing substituents at this position. nih.gov This reaction typically involves the condensation of the active methylene group of the thiazolidine-4-one with an aldehyde or ketone in the presence of a base like piperidine, leading to the formation of a 5-ylidene derivative. nih.gov

| Position | Modification Strategy | Example Reaction | Significance |

| N-3 | N-acylation / N-alkylation | Reaction with acyl chlorides or alkyl halides | Modulates electronic and steric properties |

| C-5 | Knoevenagel Condensation | Reaction with aldehydes/ketones | Introduces diverse substituents |

Modification and Optimization of Exocyclic Groups at the C-2 Position

The exocyclic group at the C-2 position, in this case, the 1-methylbutyl group, significantly impacts the molecule's biological activity and physical properties. Modification of this group is a key strategy in lead optimization.

One approach involves the synthesis of novel 2-imino-5-arylidine-thiazolidine analogues. nih.gov In these structures, the exocyclic group is an imino functionality, which can be further substituted. Studies have shown that the nature of the substituent on the N-phenyl ring of the exocyclic 2-imino group can dramatically influence the anti-proliferative activity of these compounds. nih.gov For example, the presence of halogenated or electron-withdrawing groups on the N-phenyl ring has been shown to enhance potency. nih.gov

The synthesis of these derivatives can be achieved through a one-pot, surface-mediated cyclization of propargylamines with isothiourea derivatives. nih.gov This method provides an efficient route to a library of thiazolidine analogues with diverse C-2 exocyclic groups. nih.gov

Synthesis of Novel Fused Thiazolidine Ring Systems

Fusing the thiazolidine ring with other heterocyclic systems is a powerful strategy for creating novel molecular architectures with potentially enhanced biological activities. This approach can lead to the development of compounds with unique three-dimensional shapes and functionalities.

One such example is the synthesis of benzothiazole-triazole hybrids incorporating a thiazolidinone ring. nih.gov These fused systems have been investigated for their antimicrobial properties. The synthesis can be achieved through a one-pot reaction involving 2-hydrazinobenzothiazole, anthranilic acid, and various aromatic or heteroaromatic aldehydes. nih.gov This approach allows for the generation of a library of fused thiazolidine derivatives with diverse substitution patterns.

Another strategy involves the dearomatizing cyclization of naphthol Mannich bases with carbon disulfide, catalyzed by reduced graphene oxide (rGO), to produce spiro thiazolidinethione compounds. researchgate.net This method provides access to complex spirocyclic systems containing a thiazolidine ring.

Principles and Applications of Green Chemistry in Thiazolidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve sustainability. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

In the context of thiazolidine synthesis, several green approaches have been developed. One notable example is the use of solvent-free and catalyst-free conditions for the synthesis of 2-iminothiazolidines from inactive aziridines and aroyl isothiocyanates. nih.gov This method proceeds at room temperature and offers high atom economy.

Surface-mediated synthesis, where reactions are carried out on the surface of a solid support like silica (B1680970) gel, provides another green alternative. nih.gov This technique can accelerate reaction rates and simplify product purification, often eliminating the need for large volumes of organic solvents. nih.gov

The use of water as a solvent is a cornerstone of green chemistry. The development of water-soluble ligands, such as disodium (B8443419) 2,2'-bipyridine-4,4'-disulfonate (BipyDS), has enabled palladium-catalyzed reactions, like the oxidative carbonylation of 1,2-benzenediamine to benzimidazolidin-2-one, to be performed in aqueous media. mdpi.com

Furthermore, the use of recyclable catalysts, such as magnetized nano Fe3O4-SiO2@Glu-Cu(II), in multicomponent reactions for the synthesis of thiazolidin-2-imines represents a significant step towards more sustainable chemical processes. nih.gov These catalysts can be easily recovered and reused, reducing waste and cost.

| Green Chemistry Principle | Application in Thiazolidine Synthesis | Reference |

| Solvent-Free Reactions | Synthesis of 2-iminothiazolidines from aziridines and isothiocyanates at room temperature. | nih.gov |

| Use of Solid Supports | Silica gel-mediated synthesis of 2-imino-5-arylidine-thiazolidines. | nih.gov |

| Aqueous Media | Palladium-catalyzed carbonylation using a water-soluble ligand. | mdpi.com |

| Recyclable Catalysts | Magnetized nano-catalyst for the synthesis of thiazolidin-2-imines. | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained substantial traction as a green and efficient method for the formation of heterocyclic compounds, including the thiazolidine core. nih.gov The application of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and improved purity of the final products compared to conventional heating methods. nih.govresearchgate.net This technology allows for rapid and uniform heating of the reaction mixture, which can be particularly advantageous for the synthesis of thiazolidine derivatives. nih.gov

The synthesis of the thiazolidine ring system and its derivatives under microwave conditions typically involves the condensation of an aldehyde or ketone with a compound containing both an amine and a thiol group, such as cysteamine (B1669678) or its derivatives, or a three-component reaction between an aldehyde, an amine, and a source of sulfur like thioglycolic acid for thiazolidin-4-ones. nih.govnih.gov For instance, the synthesis of 2-hydrazolyl-4-thiazolidinones has been efficiently achieved through a microwave-assisted tandem reaction of aldehydes, thiosemicarbazides, and maleic anhydride. nih.gov This method proved to be more efficient than the stepwise synthesis under microwave irradiation, affording the products in good yields. nih.gov

Research has demonstrated that microwave irradiation significantly reduces reaction times. For example, the synthesis of 2,4-thiazolidinedione (B21345), a related heterocyclic core, was accomplished in just 6 minutes under microwave reflux, a remarkable improvement over conventional heating. rasayanjournal.co.in Similarly, the subsequent reaction to form 5-benzylidene-2,4-thiazolidinedione was completed in 5 minutes. rasayanjournal.co.in The synthesis of various chiral auxiliaries like oxazolidin-2-ones, oxazolidine-2-thiones, and thiazolidine-2-thiones has also been significantly improved by using microwave-assisted methods, resulting in better yields and shorter reaction times. researchgate.netmdpi.com

| Product | Reactants | Solvent/Catalyst | Microwave Conditions | Yield (%) | Reference |

| 2-Hydrazolyl-4-thiazolidinones | Aldehydes, Thiosemicarbazides, Maleic anhydride | PhMe/DMF (1:1), p-TsOH | 100–120 °C | 82 | nih.gov |

| 2,4-Thiazolidinedione | Chloroacetic acid, Thiourea | Water, conc. HCl | 250 Watts, 6 min | 89 | rasayanjournal.co.in |

| 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione | 2,4-Thiazolidinedione, 4-Chlorobenzaldehyde | Glacial acetic acid, Fused sodium acetate | 200 Watts, 5 min | 87 | rasayanjournal.co.in |

| Substituted 2,4-thiazolidinediones | 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione, Aniline/Piperazine derivatives | Acetonitrile, Potassium carbonate | 200 Watts, 2-4 min | 60-87 | rasayanjournal.co.in |

| (S)-4-Benzyl-oxazolidin-2-one | (S)-Phenylalaninol, Diethyl carbonate | K2CO3 | 135 °C, 15 min | 95 | mdpi.com |

| (S)-4-Benzyl-thiazolidine-2-thione | (S)-Phenylalaninol, Carbon disulfide | DMSO | 135 °C, 15 min | 93 | mdpi.com |

This table showcases a selection of thiazolidine derivatives and related chiral auxiliaries synthesized using microwave-assisted protocols, highlighting the efficiency and conditions of these reactions.

Utilization of Ionic Liquids and Chiral Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered significant attention as green and recyclable alternatives to volatile organic solvents in chemical synthesis. researchgate.nettandfonline.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them excellent media for a variety of chemical reactions, including the synthesis of thiazolidine derivatives. researchgate.nettandfonline.com Furthermore, the development of chiral ionic liquids (CILs) has introduced the exciting possibility of performing asymmetric synthesis, where the ionic liquid itself can act as a chiral inducer. mdpi.comresearchgate.net

The synthesis of thiazolidin-4-ones has been successfully carried out in a one-pot, three-component reaction using an ionic liquid like 1-butyl-3-methyl-imidazolium tetrafluoroborate (B81430) ([bmim][BF4]). researchgate.net This method offers advantages such as operational simplicity and the avoidance of hazardous organic solvents. researchgate.net Novel DABCO-based acidic ionic liquids have also been developed and used as efficient and reusable catalysts for the synthesis of 1,3-thiazolidin-4-ones in an aqueous medium, demonstrating good to excellent yields. tandfonline.com

A significant advancement in this area is the use of chiral ionic liquids derived from natural amino acids, such as L-cysteine. mdpi.comnih.gov These CILs can incorporate the chiral center into either the cation or the anion of the ionic liquid. mdpi.com Thiazolidine-based CILs have been synthesized and have shown potential as catalysts in asymmetric reactions and for chiral discrimination. mdpi.comnih.gov For instance, chiral ionic liquids derived from L-cysteine derivatives have demonstrated high efficiency as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com The synthesis of these CILs often involves a multi-step process, starting from a chiral precursor like an amino acid, followed by the formation of the heterocyclic ring and subsequent quaternization to create the ionic liquid structure. mdpi.comnih.gov

| Ionic Liquid/Catalyst | Reactants | Product Type | Key Findings | Reference |

| 1-Butyl-3-methyl-imidazolium tetrafluoroborate ([bmim][BF4]) | Aromatic amine, 2-Mercaptoacetic acid, Aromatic aldehyde | 2,3-Diaryl/2-aryl-3-heteroaryl-1,3-thiazolidin-4-ones | Expeditious one-pot synthesis in an environmentally friendly medium. | researchgate.net |

| [H₂-DABCO][ClO₄]₂ | Amine, Thioglycolic acid, Aldehyde | 1,3-Thiazolidin-4-one derivatives | Efficient, economic, and reusable catalyst in aqueous medium. | tandfonline.com |

| Thiazolidine-based Chiral Ionic Liquids | L-cysteine derivative | Thiazolidine-functionalized chiral ionic liquids | Potential for catalytic activity in asymmetric reactions and chiral discrimination. | mdpi.com |

| (R)-Thiazolidine-2-thione-4-carboxylic acid derived ILs | (R)-Thiazolidine-2-thione-4-carboxylic acid, 1,3-Dialkylbenzimidazole/1-alkyl pyridine (B92270) hydroxides | Novel chiral ionic liquids | Good solubility in polar organic solvents and potential for use in enantioselective reactions. | researchgate.net |

| Thiazolinium-based Chiral Ionic Liquids | Amino acid derivatives | Thiazolinium cation containing CILs | Straightforward synthesis with tunable properties based on cation and anion selection. | nih.gov |

This table summarizes the use of various ionic liquids and chiral ionic liquids as reaction media and catalysts for the synthesis of thiazolidine derivatives, indicating the scope and advantages of these methodologies.

Structure Activity Relationship Sar and Structural Modification Studies Pertaining to Thiazolidine Derivatives

General Principles of Structure-Activity Correlation within Thiazolidine (B150603) Chemistry

The substituent at the C2 position plays a crucial role in defining the steric and electronic characteristics of the molecule, which directly impacts its binding affinity to receptors and enzymes. For instance, the introduction of various aryl or alkyl groups at this position can significantly modulate the therapeutic efficacy of the compound. While the C4 and C5 positions are also important for activity, the C2 position is often a primary focus for structural modification to optimize biological response.

Influence of Substituent Electronic Properties on Molecular Activity

The electronic nature of substituents on the thiazolidine ring system is a critical factor governing the biological activity of these compounds. The presence of electron-withdrawing or electron-donating groups can alter the electron density distribution within the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Effects of Electron-Withdrawing Groups on Activity Profiles

Research has consistently shown that the introduction of electron-withdrawing groups (EWGs) can significantly enhance the biological activity of thiazolidine derivatives. For example, studies on various thiazolidinone derivatives have revealed that the presence of EWGs like nitro (-NO2), cyano (-CN), or halo groups (e.g., -Cl, -Br) on an aromatic ring substituted at the C2 or C5 position often leads to increased antimicrobial or anticancer potency. nih.gov This enhancement is attributed to the increased polarity and potential for hydrogen bonding interactions with the target protein. For instance, in a series of 2-thiazolylamino-5-arylidene-4-thiazolidinones, derivatives bearing electron-withdrawing substituents on the arylidene moiety displayed potent anti-inflammatory activity. ekb.eg

In the context of 2-(1-Methylbutyl)thiazolidine , while the 1-methylbutyl group itself is not an EWG, modifications to this alkyl chain or the introduction of other substituents on the thiazolidine ring could incorporate EWGs to potentially enhance its biological profile.

Effects of Electron-Releasing Groups on Activity Profiles

Conversely, the presence of electron-releasing groups (ERGs), also known as electron-donating groups (EDGs), can also modulate the biological activity of thiazolidine derivatives, though their effect can be more varied. ERGs such as alkyl (-R), alkoxy (-OR), or amino (-NH2) groups can increase the electron density of the thiazolidine system. In some instances, this can lead to enhanced activity. For example, certain studies have shown that the presence of an electron-donating methoxy (B1213986) group on a phenyl ring attached to the thiazolidine core can contribute to significant biological activity. nih.gov

Stereochemical Determinants of Activity: Diastereomer and Enantiomer Ratio Impact

The three-dimensional arrangement of atoms in thiazolidine derivatives is a critical determinant of their biological activity. The thiazolidine ring can possess multiple chiral centers, leading to the formation of diastereomers and enantiomers, which can exhibit significantly different pharmacological profiles. The creation of a new chiral center at the C2 position during the cyclization process results in a mixture of diastereomers, typically the (2R, 4R) and (2S, 4R) forms.

The stereochemistry at the C2 position is known to be controlled by the stereochemistry of the aldehyde reactant used in the synthesis. It has been observed that different stereoisomers can have varying affinities for their biological targets. For example, in a study of 2-substituted thiazolidine-4-carboxamide derivatives, the stereochemistry was found to be crucial for their immunological properties. uzh.ch Therefore, the specific stereoconfiguration of the 1-methylbutyl group at the C2 position of This compound , which contains a chiral center within the substituent itself, would be expected to have a profound impact on its biological activity. The separation and individual testing of these stereoisomers would be essential to fully elucidate their structure-activity relationships.

Positional Effects of Functional Group Placement on Thiazolidine Ring Activity

The specific position of functional groups on the thiazolidine ring is a key factor in determining the molecule's biological activity. nih.gov While substitutions at C2, N3, and C5 are common, the reactivity and influence of these positions vary. The C4 position, often part of a carbonyl group in thiazolidinones, is generally considered less reactive. nih.gov

Substituents at the C2 position directly influence the steric and electronic environment of the imine or amine functionality at that position, which is often crucial for receptor binding. nih.gov For This compound , the bulky and lipophilic nature of the 1-methylbutyl group at C2 would significantly impact the molecule's interaction with its biological target. The size and branching of this alkyl group could either provide a better fit in a hydrophobic pocket or cause steric hindrance, depending on the target's architecture.

The following table summarizes the general influence of substituent positions on the activity of thiazolidine derivatives based on published research:

| Position | General Influence on Activity | Example of Influential Substituents |

| C2 | Significantly impacts steric and electronic properties, crucial for binding affinity. | Aryl, alkyl, and heterocyclic groups. nih.gov |

| N3 | Modifications can alter solubility and pharmacokinetic properties. | Alkyl and aryl groups. |

| C5 | Often involved in interactions with the active site of enzymes; modifications can fine-tune activity. | Arylidene and other substituted groups. nih.gov |

Mechanistic Investigations into Thiazolidine Based Molecular Interactions

Elucidation of Biochemical Pathways and Specific Molecular Targets

Enzyme Inhibition and Activation Studies

Cytochrome P450 Enzyme Induction and Inhibition Profiles

There is no scientific literature available that has specifically investigated the cytochrome P450 (CYP450) enzyme induction and inhibition profile of 2-(1-Methylbutyl)thiazolidine. However, the metabolism of compounds containing a thiazolidine (B150603) ring, particularly the more complex thiazolidinediones (TZDs), has been a subject of study.

CYP450 enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. nih.govyoutube.com The interaction of compounds with these enzymes can lead to either induction (increased enzyme activity) or inhibition (decreased enzyme activity), which can, in turn, affect the metabolism and clearance of other co-administered drugs. youtube.comyoutube.com

Studies on TZD-class drugs, such as rosiglitazone (B1679542) and pioglitazone (B448), have shown that they are primarily metabolized by CYP2C8 and, to a lesser extent, CYP3A4. nih.gov These TZDs have also been demonstrated to be inducers of CYP3A4 and CYP2B6 in human hepatocytes. nih.gov In terms of inhibition, TZDs have been identified as potent inhibitors of CYP2C8 and CYP3A4 in vitro. nih.gov Troglitazone, another TZD, was found to be a nonselective and potent inhibitor of several CYP enzymes, including CYP2C9. nih.gov

The potential for drug-drug interactions is a significant clinical consideration. For instance, co-administration of a TZD with a drug that inhibits CYP2C8 could lead to increased plasma concentrations of the TZD, potentially increasing the risk of adverse effects. Conversely, co-administration with a CYP3A4 inducer could decrease the TZD's efficacy. nih.gov

Table 1: In Vitro Effects of Thiazolidinediones on Cytochrome P450 Enzymes

| Compound | CYP Enzyme | Effect | Potency (Ki value) |

| Thiazolidinediones (general) | CYP2C8 | Inhibition | 1.7 - 5.6 µM |

| CYP3A4 | Inhibition | 1.6 - 11.8 µM | |

| Troglitazone | CYP2C9 | Inhibition | 0.6 µM |

| Rosiglitazone, Pioglitazone, Troglitazone | CYP3A4 | Induction | Concentration-dependent |

| CYP2B6 | Induction | Concentration-dependent |

Receptor Binding, Agonism, and Antagonism Studies

Direct experimental data on the modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by this compound is not available in the current scientific literature. The vast majority of research into thiazolidine-containing compounds and PPARγ focuses on the thiazolidinedione (TZD) class of molecules. nih.govnih.govwikipedia.org

PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.govresearchgate.net It is a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism. nih.govwikipedia.org Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govencyclopedia.pub This modulation leads to an increase in insulin (B600854) sensitivity, making PPARγ a critical therapeutic target for type 2 diabetes. nih.govwikipedia.org

Thiazolidinediones, such as pioglitazone and rosiglitazone, are potent and selective agonists of PPARγ. encyclopedia.pub Their binding to the receptor triggers the conformational changes necessary for the recruitment of coactivator proteins and subsequent gene transcription. nih.gov This leads to increased glucose uptake in adipose and muscle tissues and a reduction in insulin resistance. nih.gov The interaction of TZDs with PPARγ also influences the expression of genes involved in fatty acid metabolism, leading to a decrease in circulating free fatty acids and triglycerides. wikipedia.org Some studies have also highlighted that certain TZD analogs that are inactive at PPARγ can still influence intracellular signaling pathways related to cell cycle regulation and apoptosis.

While the simple thiazolidine ring of this compound is structurally different from the 2,4-dione structure required for high-affinity PPARγ binding, the extensive research on TZDs establishes the thiazolidine scaffold as a key element in the design of PPARγ modulators. nih.govijlpr.com

Table 2: Activity of Thiazolidinedione Derivatives at PPARγ

| Compound Class | Receptor | Primary Effect |

| Thiazolidinediones (e.g., Pioglitazone, Rosiglitazone) | PPARγ | Agonist |

There is no specific research documenting the inhibitory mechanisms of this compound on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). However, the thiazolidine scaffold, particularly in the form of thiazolidine-2,4-diones, has been investigated for its potential as a VEGFR-2 inhibitor. nih.govnih.govrsc.org

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. mdpi.com Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, including cancer, where it contributes to tumor growth and metastasis. nih.gov Consequently, inhibitors of VEGFR-2 are a major focus of anticancer drug development. nih.govrsc.org

Several studies have reported the design and synthesis of novel thiazolidine-2,4-dione derivatives that exhibit inhibitory activity against VEGFR-2. nih.govnih.gov The proposed mechanism for these compounds involves binding to the ATP-binding site of the VEGFR-2 kinase domain, which prevents the phosphorylation of the receptor and blocks downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. rsc.org The thiazolidine-2,4-dione moiety often serves as a key pharmacophore that can be decorated with various substituents to enhance binding affinity and selectivity for VEGFR-2. nih.gov For instance, some synthesized thiazolyl-coumarin derivatives have shown promising VEGFR-2 inhibitory activity. mdpi.com

Table 3: VEGFR-2 Inhibitory Activity of Selected Thiazolidine-2,4-dione Derivatives

| Compound Type | Target | Effect |

| Thiazolidine-2,4-dione derivatives | VEGFR-2 | Inhibition |

| Quinoline–thiazolidine-4-one urea (B33335) derivatives | VEGFR-2 | Inhibition |

| Isatin–thiazolidinone derivatives | VEGFR-2 | Inhibition |

While there is no direct evidence for this compound as a Platelet-Activating Factor (PAF) receptor antagonist, research on other thiazolidine derivatives suggests that this is a plausible area of activity. nih.gov

The PAF receptor is a G-protein coupled receptor that, when activated by its ligand, platelet-activating factor, mediates a wide range of pro-inflammatory and physiological effects, including platelet aggregation, vasodilation, and increased vascular permeability. nih.gove3s-conferences.org Antagonists of the PAF receptor have been investigated for their therapeutic potential in various conditions, including asthma, allergic reactions, and ischemic stroke. nih.gove3s-conferences.org

Studies have identified novel PAF receptor antagonists that incorporate a thiazolidine ring in their structure. For example, a series of 2-(3-pyridyl)thiazolidine-4-carboxamides have demonstrated potent in vitro and in vivo PAF-antagonistic activities. nih.gov Another thiazolidine derivative, SM-10661, has also been noted as a PAF receptor inhibitor. These findings indicate that the thiazolidine nucleus can serve as a scaffold for the development of PAF receptor antagonists. The mechanism of these antagonists involves competitive binding to the PAF receptor, thereby preventing the binding of PAF and inhibiting its downstream signaling effects.

Investigation of Intracellular Signaling Pathway Modulation by Thiazolidine Compounds

No studies have directly investigated the modulation of intracellular signaling pathways by this compound. However, based on the activities of related compounds, several potential pathways can be inferred.

Compounds that interact with PPARγ, such as the thiazolidinediones, influence a multitude of signaling pathways. Activation of PPARγ leads to the transcriptional regulation of genes involved in glucose and lipid metabolism. nih.govwikipedia.org This includes the upregulation of glucose transporter type 4 (GLUT4), which enhances glucose uptake into cells, and the modulation of genes involved in fatty acid storage and oxidation. nih.govwikipedia.org Furthermore, PPARγ activation can have anti-inflammatory effects through the transrepression of pro-inflammatory transcription factors like NF-κB. nih.gov Some studies also suggest that TZDs can impact metabolism by altering the utilization of mitochondrial pyruvate, thereby rewiring metabolic pathways. nih.gov

In the context of VEGFR-2 inhibition, thiazolidine-based inhibitors would be expected to block the downstream signaling cascades activated by VEGF. This primarily includes the Ras/MEK/ERK (MAPK) pathway, which is crucial for endothelial cell proliferation, and the PI3K/Akt pathway, which promotes cell survival. mdpi.com

For PAF receptor antagonists containing a thiazolidine moiety, their mechanism would involve the blockade of PAF-induced signaling. This would prevent the activation of phospholipase C, the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium, which are key events in platelet activation and other inflammatory responses.

Degradation Pathways and Metabolic Scission of the Thiazolidine Ring System

The specific degradation pathways and metabolic scission of this compound have not been documented. However, studies on related thiazolidine and thiazolidinedione compounds provide insights into potential metabolic transformations.

For the more complex thiazolidinediones, a significant metabolic pathway involves the P450-mediated scission of the thiazolidine ring. nih.gov Research using a model TZD compound demonstrated that metabolism by CYP3A4 can lead to S-oxidation of the thiazolidine ring, forming a putative sulfenic acid intermediate. nih.gov This unstable intermediate can then be reduced to a free thiol, which may subsequently dimerize or undergo further conjugation, for example, with glutathione. nih.gov

For simpler thiazolidine structures, such as thiazolidine carboxylates, metabolic studies have shown that they can be substrates for proline catabolic enzymes. Specifically, proline dehydrogenase can catalyze the oxidation of the thiazolidine ring. This suggests an alternative metabolic route for the thiazolidine nucleus that does not necessarily involve CYP450-mediated ring scission.

The hydrolysis of the thiazolidine ring is another potential degradation pathway. The stability of the ring can be influenced by the substituents attached to it. For instance, the hydrolysis of 1,3-thiazolidine derivatives has been studied, indicating that ring opening can occur under certain conditions. scilit.com A compound like 2-Methyl-thiazolidine-2,4-dicarboxylic acid has been described as a prodrug of L-cysteine, suggesting that the thiazolidine ring in this molecule is designed to be cleaved in vivo to release the active amino acid. nih.gov The specific metabolic fate of the 2-(1-methylbutyl) group would likely involve typical alkyl chain oxidation processes.

Ring Opening Mechanisms and Their Chemical Catalysis

The stability of the thiazolidine ring in this compound is not absolute; it exists in a dynamic equilibrium with its open-chain tautomer, an N-substituted-2-aminoethanethiol. This reversible process, known as ring-chain tautomerism, is a critical feature of thiazolidine chemistry and is susceptible to catalysis by both acids and bases. nih.govrsc.org The equilibrium between the closed-ring and open-chain forms is influenced by the nature of the substituent at the C-2 position, the solvent, and the pH of the medium. rsc.org

Under acidic conditions, the ring-opening of a 2-substituted thiazolidine is initiated by the protonation of the ring's nitrogen or sulfur atom. rsc.org Protonation of the nitrogen atom is generally favored, leading to the formation of a thiazolidinium cation. This is followed by the cleavage of the carbon-sulfur (C-S) bond, resulting in the formation of a resonance-stabilized iminium cation intermediate. rsc.orgdocumentsdelivered.comresearchgate.net This iminium ion is the key intermediate in the acid-catalyzed hydrolysis and other transformations of thiazolidines. documentsdelivered.com The rate of this ring-opening can be significantly influenced by the pH; for instance, below pH 6, the rate of epimerization at C-5 in benzylpenicilloic acid, a process that necessitates thiazolidine ring opening, shows a sigmoidal dependence on pH. rsc.org General acid catalysis has also been observed, for example, with acetic acid buffers, which can facilitate the ring-opening process. documentsdelivered.com

Base-catalyzed ring opening can also occur, particularly at higher pH values. researchgate.net In this mechanism, a base can abstract a proton from the N-H group (if not substituted) or facilitate an elimination reaction. For some thiazolidine derivatives, a hydroxide-ion-dependent ring opening has been observed at a pH above 12. rsc.org

The general mechanism for the acid-catalyzed ring opening of a 2-alkylthiazolidine, such as this compound, can be depicted as a two-step process involving the formation of an iminium cation.

Table 1: Factors Influencing Thiazolidine Ring-Chain Tautomerism

| Factor | Effect on Ring Opening | Mechanistic Implication | Reference |

|---|---|---|---|

| Low pH (Acidic Conditions) | Promotes ring opening | Protonation of the ring nitrogen facilitates C-S bond cleavage to form an iminium ion intermediate. | rsc.orgdocumentsdelivered.com |

| High pH (Basic Conditions) | Can promote ring opening | Hydroxide (B78521) ion-catalyzed mechanisms can become significant, particularly at pH > 12. | rsc.orgresearchgate.net |

| General Acids | Catalyzes ring opening | Buffers like acetic acid can act as proton donors to facilitate the reaction. | documentsdelivered.com |

| Substituent at C-2 | Influences equilibrium | The nature of the substituent affects the stability of the corresponding iminium ion. | rsc.org |

Oxidative and Hydrolytic Transformation Mechanisms

Once the thiazolidine ring is opened, the resulting intermediates are susceptible to further transformations, including oxidation and hydrolysis. These reactions lead to the formation of new chemical entities with different properties and biological activities.

Oxidative Transformations

The oxidation of the thiazolidine ring can occur at either the sulfur or carbon atoms. The selective oxidation of thiazolidines can yield a variety of products, including 2- and 3-thiazolines, thiazoles, thiazolidine-1-oxides, and thiazolidine-1,1-dioxides. capes.gov.br

One documented pathway involves the oxidation of a thiazolidine to a thiazole (B1198619). This can be achieved using oxidizing agents like manganese dioxide (MnO₂). The mechanism is a redox reaction where Mn(IV) is reduced to the more stable Mn(II), while the thiazolidine is oxidized through the removal of two electrons and two protons to form the aromatic thiazole ring. researchgate.net In the context of biological systems, cytochrome P450-mediated S-oxidation has been proposed as a mechanism for the metabolic activation of the thiazolidinedione ring, a related structure. This S-oxidation leads to ring scission and the formation of a reactive sulfenic acid intermediate. nih.gov This intermediate can then undergo further reactions, such as reduction to a free thiol. nih.gov

Another potential oxidative transformation is the oxidation of the thiazolidine to a Δ²-thiazoline-2-carboxylic acid, as has been demonstrated with thiazolidine-2-carboxylic acid in the presence of D-amino acid oxidase. nih.gov

Hydrolytic Transformations

The hydrolysis of this compound to its constituent aldehyde (2-pentanone, due to the 1-methylbutyl group) and cysteamine (B1669678) is a direct consequence of the ring-opening mechanism. The hydrolysis reactions of 2-substituted thiazolidines have been shown to proceed through the iminium ion intermediate formed during acid-catalyzed ring opening. documentsdelivered.comscilit.com

Attack of a hydroxide ion on the zwitterionic form (ionized thiol group) at high pH.

Attack of a hydroxide ion on the positively charged species (un-ionized thiol group) at pH < 10.

Attack of water on the positively charged species at pH < 5.

Attack of water on the protonated dipositive species at low pH. documentsdelivered.com

Table 2: Potential Transformation Products of this compound

| Transformation | Reagent/Condition | Key Intermediate | Product(s) | Reference |

|---|---|---|---|---|

| Oxidation | Manganese Dioxide | Thiazolidine | 2-(1-Methylbutyl)thiazole | researchgate.net |

| S-Oxidation | Cytochrome P450 | Sulfenic Acid | Ring-scission products (thiol) | nih.gov |

| Hydrolysis | Aqueous Acid/Base | Iminium Ion | 2-Pentanone and Cysteamine | rsc.orgdocumentsdelivered.com |

Advanced Research Applications and Prospective Directions for Thiazolidine Based Compounds

Role of Thiazolidine (B150603) Derivatives as Chiral Auxiliaries in Asymmetric Catalysis

Thiazolidine derivatives, particularly N-acylthiazolidinethiones, have proven to be highly effective chiral auxiliaries in asymmetric synthesis. researchgate.netscielo.org.mx A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which it is removed. The success of these auxiliaries lies in their ability to create a sterically defined environment that forces the reaction to proceed with high diastereoselectivity.

One of the most significant applications is in asymmetric aldol (B89426) reactions. For instance, N-acylthiazolidinethiones, derived from readily available amino acids, can control the stereochemical outcome of enolate formation and subsequent reactions with aldehydes. researchgate.netscielo.org.mx The coordination of a Lewis acid, such as a boron or titanium species, to the carbonyl and thione groups creates a rigid, chelated intermediate. This conformation effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde. researchgate.net

Recent studies have expanded this methodology to access different stereoisomers. While early methods predominantly yielded syn-aldol products, newer protocols using catalytic amounts of magnesium salts with thiazolidinethione auxiliaries have enabled the selective formation of anti-aldol products, which were previously more challenging to obtain. researchgate.net Furthermore, the development of a direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, catalyzed by a chiral nickel(II)-Tol-BINAP complex, provides enantiomerically pure anti β-aryl-β-hydroxy-α-amino acids with excellent stereocontrol. nih.gov The thiazolidinethione auxiliary in these adducts can be easily displaced by various nucleophiles, allowing for the straightforward synthesis of a wide array of valuable chiral building blocks. nih.gov

Table 1: Asymmetric Aldol Reactions Using Thiazolidine Auxiliaries

| Auxiliary | Reactant | Catalyst/Reagent | Major Product | Diastereoselectivity |

|---|---|---|---|---|

| Thiazolidinethione | Acetic Acid Derivative | Boron or Titanium Lewis Acids | syn-Aldol | High |

| Thiazolidinethione | Acetic Acid Derivative | Magnesium Salts | anti-Aldol | High |

The utility of these sulfur-containing auxiliaries often surpasses that of their oxazolidinone counterparts due to the unique electronic properties and steric bulk of the thione group, which can lead to superior levels of stereocontrol. scielo.org.mx

Applications in Site-Specific Peptide and Protein Modification for Bioconjugation Research

The precise chemical modification of peptides and proteins is crucial for developing protein-based therapeutics, diagnostic tools, and for studying biological processes. Thiazolidine-based chemistry offers innovative methods for achieving site-specific bioconjugation.

One novel approach involves using a thiazolidine-masked α-oxo aldehyde for the site-specific modification of proteins. nih.govacs.org An α-oxo aldehyde can be synthetically or genetically incorporated into a protein as a protected thiazolidine. The aldehyde functionality is then unmasked under mild conditions using silver ion-mediated hydrolysis. This newly revealed aldehyde can then undergo oxime ligation with an aminooxy-functionalized molecule, enabling the attachment of probes, drugs, or other labels to a specific site on the protein. nih.govacs.org This method overcomes the limitation of traditional periodate (B1199274) oxidation, which is typically restricted to the N-terminus of a protein. nih.gov

Another strategy employs 2,4-thiazolidinediones as nucleophilic donors in a direct aldol reaction with an aldehyde-containing protein. acs.orgdocksci.comnih.govfigshare.com An N-terminal serine or threonine residue on a protein can be oxidized to a glyoxylyl group (an aldehyde). This aldehyde then reacts with an N-substituted 2,4-thiazolidinedione (B21345) to form a stable carbon-carbon bond under mild, aqueous conditions. docksci.com This "direct aldol ligation" allows for the introduction of diverse functional groups (e.g., azides, alkynes for click chemistry) into the protein without altering its native conformation. docksci.com

Additionally, PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to proteins, can be facilitated using thiazolidine-based reagents. A novel PEG linker functionalized with a thiazolidine-2-thione group has been shown to react efficiently with proteins under mild conditions to form stable amide linkages. acs.org This reagent demonstrates a longer half-life compared to traditional succinimidyl linkers, offering advantages in the preparation of PEG-protein conjugates like PEGylated hemoglobin. acs.org

Development of Novel Organocatalysts Incorporating Thiazolidine Motifs

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. The thiazolidine scaffold has been incorporated into the design of novel organocatalysts, leveraging its rigid structure and the presence of heteroatoms to facilitate stereocontrolled transformations.

Thiazolidine derivatives are key components in some phosphine-mediated annulation reactions. For example, bisphosphine-catalyzed mixed double-Michael reactions between β-amino thiols and electron-deficient acetylenes produce thiazolidines with high yields and diastereoselectivities. nih.gov While the thiazolidine is the product in this case, the underlying principle demonstrates the utility of related structures in organocatalytic cycles.

More directly, thiazolidine-containing molecules themselves can act as catalysts. The inherent chirality of thiazolidines derived from amino acids like cysteine makes them attractive candidates for asymmetric organocatalysis. They can act as ligands for metal catalysts or function as standalone organocatalysts. For example, rhodium-catalyzed reactions of thiazolidine derivatives with carbodiimides have been developed to synthesize thiazolidinimine derivatives regioselectively. nih.gov This reaction proceeds through a proposed metal-catalyzed imine elimination process, highlighting the role of the thiazolidine ring in coordinating with the metal center and influencing the reaction pathway. nih.gov The development of such catalysts is an active area of research, aiming to create efficient and selective catalysts for a wide range of organic transformations.

Exploration of Emerging Synthetic Methodologies for Thiazolidine Synthesis

The synthesis of thiazolidine derivatives is continuously evolving with the adoption of modern technologies that offer improved efficiency, safety, and scalability over traditional batch methods. nih.gov

Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for thiazolidine synthesis. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and safer handling of reactive intermediates. nih.govijtra.com The synthesis of thiazolidinedione libraries, for instance, can be accelerated using microwave-assisted flow synthesis, reducing reaction times from hours to minutes. mdpi.comresearchgate.net The scalability of flow chemistry is another key advantage, allowing for the seamless transition from laboratory-scale synthesis to large-scale production by "numbering up" (using multiple reactors in parallel) or "sizing up" (increasing reactor dimensions). nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. researchgate.netyoutube.com This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates from organic substrates. youtube.com This approach has been applied to the synthesis of various heterocycles. While specific examples for the core thiazolidine ring are still emerging, the principles are broadly applicable. For instance, photoredox catalysis has been used for the synthesis of 2-amino-1,3,4-oxadiazoles via cyclodesulfurization, a process mechanistically related to potential thiazolidine syntheses. researchgate.net The generation of radicals from thiols and imines under photoredox conditions provides a clear pathway for the future development of novel thiazolidine syntheses, potentially allowing for the construction of complex derivatives that are inaccessible through traditional methods. charlotte.edu

Table 2: Comparison of Synthetic Methodologies for Thiazolidine Derivatives

| Methodology | Advantages | Disadvantages | Representative Application |

|---|---|---|---|

| Batch Chemistry | Well-established, versatile for small-scale discovery | Scalability issues, poor heat transfer, potential safety hazards | Traditional Knoevenagel condensation for 5-benzylidene-thiazolidine-2,4-diones nih.gov |

| Flow Chemistry | Excellent process control, enhanced safety, easy scalability, automation | Higher initial equipment cost, potential for clogging | Automated, multi-step synthesis of API libraries nih.govijtra.com |

| Photoredox Catalysis | Extremely mild conditions, high functional group tolerance, novel reactivity | Requires specialized light equipment, catalyst sensitivity | C-C bond formation via radical intermediates youtube.comacs.org |

Future Research Trajectories and Interdisciplinary Opportunities for Thiazolidine Chemistry

The field of thiazolidine chemistry is poised for significant growth, driven by interdisciplinary collaborations and the pursuit of novel functionalities. nih.gov The structural versatility of the thiazolidine ring makes it a privileged scaffold in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer, antidiabetic, and antimicrobial properties. nih.govmdpi.comresearchgate.net

Future research will likely focus on several key areas:

Multi-target Drug Design: The development of hybrid molecules that incorporate a thiazolidine motif alongside other pharmacophores to target multiple biological pathways simultaneously. nih.gov This approach could lead to more effective treatments for complex diseases like cancer and diabetes. researchgate.net

Advanced Materials: The use of thiazolidine derivatives as ligands for palladium catalysts in cross-coupling reactions like the Suzuki-Miyaura reaction points to their potential in materials science. e3s-conferences.org Further exploration could lead to novel polymers and functional materials with unique electronic or optical properties.

Sustainable Chemistry: The continued development of "green" synthetic methods for thiazolidine synthesis, utilizing environmentally benign solvents, catalysts, and energy sources like microwave and ultrasound irradiation, will be a priority. nih.gov

Chemical Biology Probes: The application of thiazolidine-based bioconjugation techniques will expand, enabling the development of more sophisticated probes to study protein function, track biological processes in real-time, and deliver therapeutic agents with high precision. nih.govnih.gov

The convergence of organic synthesis, medicinal chemistry, catalysis, and materials science will undoubtedly unlock new applications for thiazolidine-based compounds, solidifying their importance as a versatile heterocyclic scaffold for future scientific discovery. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.